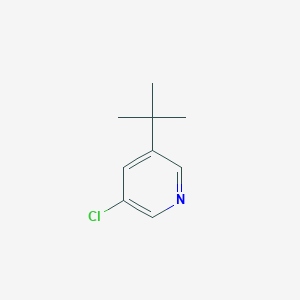
3-(tert-Butyl)-5-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-5-chloropyridine is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a tert-butyl group at the third position and a chlorine atom at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-chloropyridine can be achieved through several methods. One common approach involves the chlorination of 3-(tert-Butyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Another method involves the direct alkylation of 5-chloropyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(tert-Butyl)-5-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The tert-butyl group can be oxidized to a tert-butyl alcohol or a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted pyridines.
Oxidation: tert-Butyl alcohol or carboxylic acid derivatives.
Reduction: Piperidine derivatives.
科学的研究の応用
3-(tert-Butyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(tert-Butyl)-5-chloropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The tert-butyl group can influence the compound’s lipophilicity and steric properties, affecting its binding affinity and selectivity for molecular targets.
類似化合物との比較
Similar Compounds
3-(tert-Butyl)pyridine: Lacks the chlorine substituent, resulting in different reactivity and applications.
5-Chloropyridine: Lacks the tert-butyl group, leading to variations in chemical properties and biological activity.
3-(tert-Butyl)-4-chloropyridine: Chlorine atom is at the fourth position, which can alter the compound’s reactivity and interactions.
Uniqueness
3-(tert-Butyl)-5-chloropyridine is unique due to the combined presence of both the tert-butyl group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
3-tert-butyl-5-chloropyridine |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |
InChIキー |
CUOFOFJHEKTIMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















